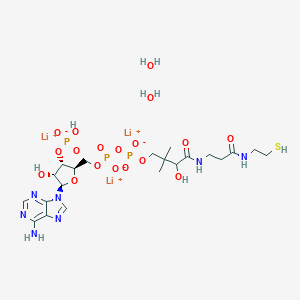

Coenzyme A trilithium dihydrate

Description

Historical Perspectives on Coenzyme A Discovery

The journey to understanding Coenzyme A's critical role in biochemistry is marked by several key discoveries and the contributions of pioneering scientists.

In 1945, Fritz Lipmann discovered a heat-stable cofactor that was essential for numerous enzyme-catalyzed acetylation reactions. researchgate.netnih.gov He later identified and determined the structure of this molecule, naming it coenzyme A, with the "A" standing for acetylation. researchgate.netnih.gov Coenzyme A is synthesized in the body from pantothenate (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.orgresearchgate.net Its structure consists of a β-mercaptoethylamine group linked to the vitamin pantothenic acid, which is in turn attached to a 3'-phosphorylated adenosine diphosphate (B83284) (ADP) molecule. wikipedia.org The reactive thiol (-SH) group at the end of the molecule is the site where acyl groups are attached via a high-energy thioester bond. wikipedia.org

Subsequent research firmly established Coenzyme A's central position in intermediary metabolism. researchgate.netnih.gov It is estimated that approximately 4% of all cellular enzymes utilize Coenzyme A or its thioester derivatives as a substrate. nih.govwikipedia.org Its acetylated form, acetyl-CoA, is a key metabolic intermediate. wikipedia.org Acetyl-CoA is the entry point for two-carbon units into the citric acid cycle (or Krebs cycle), where they are oxidized to produce ATP, the main energy currency of the cell. imrpress.comwikipedia.org Beyond energy production, acetyl-CoA is a crucial precursor for the biosynthesis of a wide array of important molecules, including fatty acids, cholesterol, and ketone bodies. imrpress.comwikipedia.org

The groundbreaking work on Coenzyme A led to significant recognition within the scientific community. Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953 for his discovery of coenzyme A and its importance for intermediary metabolism. wikipedia.orgwikipedia.orgresearchgate.net Later, in 1964, Konrad Bloch and Feodor Lynen also received the Nobel Prize in Physiology or Medicine for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism, work in which acetyl-CoA plays a central role. wikipedia.org These accolades underscored the fundamental importance of Coenzyme A in understanding cellular biochemistry.

Ubiquity and Fundamental Significance of Coenzyme A as a Cofactor

Coenzyme A is a universal and essential cofactor found in all known living organisms, from bacteria to eukaryotes. nih.govwikipedia.org Its fundamental significance stems from its role as a carrier of acyl groups, which activates them for various biochemical transformations. nih.govproprep.com The formation of an acyl-CoA thioester makes the acyl group more reactive and facilitates its use in a wide range of metabolic reactions. wikipedia.orgnih.gov

Coenzyme A's functions extend beyond its role in the citric acid cycle and fatty acid metabolism. longdom.orglongdom.org It is involved in over 100 different catabolic and anabolic reactions, encompassing the metabolism of carbohydrates, proteins, ethanol, and bile acids. nih.gov Furthermore, recent research has highlighted its role in the post-translational modification of proteins through acetylation, which can modulate protein function, localization, and stability. nih.govnih.gov This includes the acetylation of histones, which plays a crucial role in regulating gene expression. nih.govnih.gov

The table below summarizes the key properties of Coenzyme A trilithium salt, a common form used in research.

| Property | Value | Source |

| CAS Number | 18439-24-2 | scbt.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃S·3Li | scbt.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 785.33 g/mol | scbt.comsigmaaldrich.comsigmaaldrich.com |

| Purity | ≥94% | scbt.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Color | Off-white | sigmaaldrich.com |

| Solubility | Water | sigmaaldrich.comrpicorp.com |

| Storage Temperature | -20°C | sigmaaldrich.comrpicorp.com |

Scope of Academic Inquiry into Coenzyme A and its Derivatives

The field of Coenzyme A research continues to be an active area of academic inquiry. nih.govresearchgate.net Current research explores the intricate roles of CoA and its derivatives in various cellular processes and their implications in health and disease. nih.govresearchgate.net

Detailed research findings have illuminated the following areas:

Metabolic Regulation: Studies are ongoing to understand how the levels of CoA and its thioesters, such as acetyl-CoA and malonyl-CoA, are regulated and how they, in turn, regulate the activity of key metabolic enzymes and pathways. nih.govnih.gov

Post-Translational Modifications: Research is uncovering the widespread impact of protein acetylation, an acetyl-CoA-dependent modification, on cellular signaling, protein function, and gene expression. nih.govnih.gov A novel modification known as protein CoAlation, the formation of a disulfide bond between CoA and a protein cysteine residue, has been identified as a protective mechanism against oxidative stress. wikipedia.org

Disease Pathophysiology: Dysregulation of CoA biosynthesis and metabolism has been linked to various human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. imrpress.comnih.govresearchgate.net For instance, mutations in pantothenate kinase 2 (PANK2), an enzyme in the CoA biosynthetic pathway, are the cause of pantothenate kinase-associated neurodegeneration (PKAN), a rare inherited neurological disorder. nih.govresearchgate.net

Drug Discovery: The enzymes of the CoA biosynthetic pathway are being investigated as potential targets for the development of new antimicrobial drugs, as there are significant structural differences between the microbial and human enzymes. nih.govresearchgate.net

Biotechnological Applications: The synthesis of Coenzyme A analogues and derivatives is an active area of research for their use as mechanistic probes to study CoA-utilizing enzymes. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMAJVUGLWJGOO-JVQAMNNVSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37Li3N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046729 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102778-59-6 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coenzyme a Biosynthesis and Homeostasis Research

De Novo Biosynthetic Pathway of Coenzyme A

Coenzyme A (CoA) is a vital cofactor in all domains of life, participating in a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of essential compounds like phospholipids (B1166683) and polyketides. nih.govnih.govnih.gov The de novo synthesis of CoA is a universal and essential five-step enzymatic pathway that begins with the vitamin precursor pantothenate (vitamin B5). nih.govresearchgate.netwikipedia.org This intricate process is tightly regulated to maintain cellular homeostasis.

Precursor Utilization in Coenzyme A Synthesis

The biosynthesis of Coenzyme A is a fundamental metabolic process that utilizes several key precursor molecules. The primary building blocks for the de novo synthesis of CoA are pantothenate (vitamin B5), L-cysteine, and adenosine (B11128) triphosphate (ATP). youtube.comsigmaaldrich.com

Pantothenate (Vitamin B5): This essential vitamin serves as the core structure upon which the CoA molecule is assembled. nih.govnih.gov Organisms can obtain pantothenate from their diet or, in the case of most prokaryotes, fungi, and plants, synthesize it de novo. wikipedia.orgoup.com Animals, however, must acquire it from external sources. oup.com Pantothenate can also be salvaged from the breakdown of dietary CoA in the small intestine, where it is hydrolyzed to vitamin B5 and then reabsorbed to be used in intracellular CoA synthesis. youtube.com

L-cysteine: This amino acid provides the thiol (-SH) group, which is the functional part of the CoA molecule responsible for carrying acyl groups. youtube.com

Adenosine Triphosphate (ATP): ATP plays a multiple role in the pathway. It serves as an energy source for several enzymatic steps and also donates the adenosine monophosphate (AMP) moiety that forms a significant part of the final CoA structure. youtube.comsigmaaldrich.com In total, the synthesis of one molecule of CoA consumes four molecules of ATP. youtube.com

It has been noted that some prebiotic compounds, such as pantetheine (B1680023), could have also served as precursors for CoA synthesis in early life forms. oup.com

Enzymatic Steps and Catalytic Proteins

The conversion of pantothenate into Coenzyme A is a conserved five-step enzymatic pathway found in virtually all organisms. researchgate.netasm.org This process involves a series of catalytic proteins that sequentially modify the precursor molecules. In some organisms, particularly bacteria, some of these enzymatic activities are combined into bifunctional proteins. researchgate.net

The five key enzymatic reactions are catalyzed by:

Pantothenate Kinase (PanK)

Phosphopantothenoylcysteine Synthetase (PPCS)

Phosphopantothenoylcysteine Decarboxylase (PPCDC)

Phosphopantetheine Adenylyltransferase (PPAT)

Dephospho-Coenzyme A Kinase (DPCK)

Pantothenate Kinase (PanK) catalyzes the first and rate-limiting step in the de novo biosynthesis of Coenzyme A. wikipedia.orgcaldic.com This enzyme phosphorylates pantothenate (vitamin B5) to produce 4'-phosphopantothenate, a reaction that requires a molecule of ATP. nih.govwikipedia.org The activity of PanK is a critical point of regulation for the entire CoA biosynthetic pathway. nih.govnih.gov

Isoforms and Subcellular Localization: In mammals, including humans, there are four active isoforms of PanK, encoded by three distinct genes: PANK1, PANK2, and PANK3. nih.govplos.org The PANK1 gene gives rise to two isoforms, PanK1α and PanK1β, through the use of alternative initiation exons. nih.govplos.org These isoforms exhibit different subcellular localizations, suggesting they may sense and respond to metabolic needs in distinct cellular compartments. nih.govplos.org

PanK1α: Primarily found in the nucleus. plos.org

PanK1β: Located in the cytosol. wikipedia.orgplos.org

PanK2: In humans, it is found in the mitochondria and the nucleus, whereas in mice, it is exclusively cytosolic. wikipedia.orgplos.org

PanK3: Resides in the cytosol. wikipedia.orgplos.org

Regulation of PanK Activity: The activity of mammalian PanK isoforms is allosterically regulated by feedback inhibition from CoA and its thioesters, most notably acetyl-CoA. nih.govwikipedia.org This regulation allows the cell to maintain appropriate intracellular CoA concentrations. The sensitivity to this feedback inhibition varies among the isoforms.

| PanK Isoform | IC50 for Acetyl-CoA |

| PanK1β | ~5 µM nih.govwikipedia.org |

| PanK2 | ~0.1 µM nih.govwikipedia.org |

| PanK3 | ~1 µM nih.gov |

Data sourced from multiple research findings. nih.govwikipedia.org

This differential regulation, coupled with their distinct tissue distributions and subcellular localizations, underscores the complex control of CoA homeostasis in mammals. nih.govplos.org For instance, mutations in the PANK2 gene are associated with a neurodegenerative disorder known as Pantothenate Kinase-Associated Neurodegeneration (PKAN). wikipedia.orgnih.gov

Following the initial phosphorylation of pantothenate, the next two steps in the Coenzyme A biosynthetic pathway are catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) and Phosphopantothenoylcysteine Decarboxylase (PPCDC). researchgate.net

Phosphopantothenoylcysteine Synthetase (PPCS):

PPCS, also known as phosphopantothenate—cysteine ligase, catalyzes the second step in CoA biosynthesis. ontosight.aiwikipedia.org This enzyme facilitates the conjugation of L-cysteine to 4'-phosphopantothenate, forming N-[(R)-4'-phosphopantothenoyl]-L-cysteine. wikipedia.orguniprot.org This reaction requires energy, which is supplied by the hydrolysis of a nucleoside triphosphate (NTP). wikipedia.org

Interestingly, the specific NTP utilized by PPCS varies between species. The enzyme from the bacterium Escherichia coli uses cytidine (B196190) triphosphate (CTP), while the human isoform utilizes adenosine triphosphate (ATP). wikipedia.org Detailed kinetic studies of human PPCS have shown that it can, in fact, use both ATP and CTP with similar affinity, though it exhibits cooperative binding of ATP. nih.gov The human enzyme is encoded by the PPCS gene. wikipedia.orgnih.gov

Phosphopantothenoylcysteine Decarboxylase (PPCDC):

PPCDC is responsible for the third step in the pathway: the decarboxylation of N-[(R)-4'-phosphopantothenoyl]-L-cysteine to produce 4'-phosphopantetheine (B1211885). ontosight.aiwikipedia.org This reaction involves the removal of a carboxyl group from the cysteine moiety as carbon dioxide. wikipedia.org The human PPCDC enzyme is a protein of approximately 35 kDa. ontosight.ai

In bacteria like E. coli, the PPCS and PPCDC activities are often found on a single bifunctional protein, referred to as CoaBC. researchgate.net In humans, these are distinct enzymes encoded by separate genes. oup.com

| Enzyme | Gene (Human) | Reactant(s) | Product(s) |

| PPCS | PPCS | 4'-Phosphopantothenate, L-cysteine, ATP/CTP | N-[(R)-4'-phosphopantothenoyl]-L-cysteine, AMP/CMP, Diphosphate (B83284) |

| PPCDC | PPCDC | N-[(R)-4'-phosphopantothenoyl]-L-cysteine | 4'-Phosphopantetheine, CO2 |

This table summarizes the reactions catalyzed by human PPCS and PPCDC.

Phosphopantetheine Adenylyltransferase (PPAT) catalyzes the penultimate step in the biosynthesis of Coenzyme A. asm.orgnih.gov This essential enzyme is responsible for the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine. ebi.ac.uknih.gov The products of this reaction are dephospho-Coenzyme A (dPCoA) and pyrophosphate. asm.orgnih.gov

In Escherichia coli, the gene encoding PPAT is known as coaD. asm.orgnih.gov The E. coli PPAT is a homohexamer, meaning it is composed of six identical subunits. asm.orgnih.gov This enzyme has been identified as a potential target for the development of new antibacterial drugs due to its essential nature and structural differences from its human counterpart. asm.orgnih.gov

The kinetic mechanism of PPAT has been studied in detail. It follows a random bi-bi kinetic mechanism, where all substrates and products can bind to the free enzyme. nih.gov The enzyme's activity is subject to feedback inhibition by Coenzyme A, which competes with both ATP and 4'-phosphopantetheine. nih.govebi.ac.uk

In eukaryotes, the PPAT protein is often fused with the enzyme that catalyzes the final step of CoA biosynthesis, Dephospho-CoA Kinase (DPCK), forming a bifunctional enzyme called CoA synthase. asm.org However, in bacteria like E. coli, PPAT and DPCK are separate enzymes. nih.gov

Dephospho-Coenzyme A Kinase (DPCK), also known as CoaE, catalyzes the fifth and final step in the de novo biosynthesis of Coenzyme A. nih.govnih.gov This enzyme is responsible for the ATP-dependent phosphorylation of the 3'-hydroxyl group of the ribose moiety in dephospho-CoA to generate the final product, Coenzyme A. nih.govfrontiersin.org

The gene encoding DPCK in E. coli was identified as yacE and has since been renamed coaE. nih.gov While DPCK has been identified and characterized in bacteria and eukaryotes, the specific enzyme in archaea was only more recently elucidated. asm.orgnih.gov In the hyperthermophilic archaeon Thermococcus kodakarensis, a novel family of DPCK was identified that is not homologous to its bacterial and eukaryotic counterparts. nih.gov Interestingly, the archaeal DPCK in this organism demonstrated a preference for GTP as the phosphate (B84403) donor, in contrast to the ATP-dependent activity commonly observed in other domains of life. nih.gov

In many eukaryotes, the DPCK enzyme is fused with Phosphopantetheine Adenylyltransferase (PPAT) to form a bifunctional protein known as CoA synthase. asm.org However, in organisms like the protozoan parasite Entamoeba histolytica, two distinct, standalone DPCK isotypes exist. frontiersin.org Kinetic studies of the E. histolytica DPCKs revealed significant differences in substrate affinity compared to the human orthologue, highlighting it as a potential drug target. frontiersin.org For example, the Km values for dephospho-CoA were 58–114 µM for the parasite's enzymes, compared to 5.2 µM for the human enzyme. frontiersin.org Conversely, the Km for ATP was lower in the parasite (15–20 µM) than in humans (192 µM). frontiersin.org

The essentiality of DPCK for CoA synthesis and cell proliferation has been demonstrated through genetic studies in various organisms, including E. histolytica, where suppression of DPCK gene expression led to reduced intracellular CoA levels and retarded growth. frontiersin.org

Bifunctional Enzymes in Coenzyme A Synthesis

In the intricate five-step pathway of Coenzyme A (CoA) biosynthesis, the final two enzymatic reactions are catalyzed by a single bifunctional protein. wikipedia.orgresearchgate.net In mammals, this enzyme is known as Coenzyme A Synthase (COASY). medchemexpress.comresearchgate.net The COASY protein possesses two distinct catalytic domains that carry out sequential steps:

Phosphopantetheine Adenylyltransferase (PPAT) activity : This domain, coded by coaD, catalyzes the fourth step of the pathway, transferring an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA. wikipedia.orgmedchemexpress.comreactome.org

Dephospho-CoA Kinase (DPCK) activity : This domain, coded by coaE, catalyzes the fifth and final step, phosphorylating dephospho-CoA to produce the final Coenzyme A molecule. wikipedia.orgmedchemexpress.comreactome.org

Research involving the purification of this enzyme from pig liver revealed that both the PPAT and DPCK activities co-purified through every stage, indicating they reside on a single protein. nih.gov Gel filtration and electrophoresis experiments determined that the native enzyme exists as a dimeric protein with a total molecular weight of approximately 115,000, composed of two identical subunits of 57,000 each. nih.govnih.gov The existence of this bifunctional enzyme is thought to increase the efficiency of the final stages of CoA synthesis and may serve as a key point of regulation for the entire pathway. medchemexpress.com

It is noteworthy that other organisms can also exhibit bifunctional enzymes in this pathway, though they may catalyze different steps. For instance, in Escherichia coli, the CoaBC protein is a bifunctional enzyme that possesses both pantothenate kinase and phosphopantothenoylcysteine synthetase activities, catalyzing two earlier, consecutive steps in the pathway. ontosight.ai

Compartmentalization of Coenzyme A Biosynthesis

The synthesis and distribution of Coenzyme A within eukaryotic cells are highly compartmentalized, a critical feature for maintaining metabolic homeostasis. The five enzymatic reactions of CoA biosynthesis are largely considered to occur in the cytosol. researchgate.netreactome.org However, the localization of the enzymes involved is complex and not restricted to a single compartment.

While most enzymes in the pathway are found in the cytosol, specific isoforms exist elsewhere. For example, the pantothenate kinase 2 (PANK2) isoform is localized within the mitochondria. mdpi.commdpi.com The subcellular location of the bifunctional enzyme COASY has been a subject of debate, with studies reporting its presence in the mitochondrial matrix, anchored to the outer mitochondrial membrane (OMM) with its catalytic domains facing the cytosol, and also free in the cytoplasm and nucleus. mdpi.commdpi.com This distribution suggests that the final steps of CoA synthesis can occur at different subcellular sites, potentially allowing for localized production and efficient channeling of CoA.

The resulting CoA pools are maintained at vastly different concentrations throughout the cell, reflecting the metabolic demands of each organelle. The mitochondrion houses the highest concentration of CoA, estimated to be between 2.2 and 5 mM. mdpi.commdpi.com Peroxisomes also maintain a high concentration of approximately 0.7 mM. mdpi.com In contrast, the cytosolic CoA pool is significantly lower, ranging from 20 to 140 μM. mdpi.com Given that CoA and its acyl-CoA derivatives are charged molecules that cannot freely diffuse across membranes, specific transporters are required to move them between compartments. mdpi.comnih.govnih.gov For instance, the SLC25A42 transporter is known to ferry CoA from the cytosol into the mitochondrial matrix. mdpi.com This strict compartmentalization is essential for separating anabolic and catabolic pathways and for regulating the distinct metabolic functions of organelles like the mitochondria, which rely heavily on CoA for the TCA cycle and fatty acid β-oxidation. mdpi.com

| Component | Primary Location(s) | Reported Concentration | Reference |

|---|---|---|---|

| PANK1/3 | Cytosol | N/A | mdpi.com |

| PANK2 | Mitochondria | N/A | mdpi.commdpi.com |

| PPCS | Cytosol | N/A | mdpi.com |

| PPCDC | Cytosol | N/A | mdpi.com |

| COASY | Cytosol, Nucleus, Outer Mitochondrial Membrane, Mitochondrial Matrix | N/A | mdpi.commdpi.com |

| CoA Pool | Mitochondria | 2.2 - 5.0 mM | mdpi.commdpi.com |

| CoA Pool | Peroxisomes | ~0.7 mM | mdpi.com |

| CoA Pool | Cytosol | 20 - 140 µM | mdpi.com |

Regulation of Coenzyme A Biosynthesis

Feedback Inhibition Mechanisms

The primary mechanism for regulating the de novo synthesis of Coenzyme A is feedback inhibition targeting the first and rate-limiting enzyme of the pathway, pantothenate kinase (PanK). mdpi.comnih.govnih.gov This enzymatic step is considered the committed step in CoA biosynthesis. wikipedia.org The activity of PanK is potently inhibited by the final product, nonesterified CoA, and to a lesser extent by its thioester derivatives, such as acetyl-CoA. mdpi.comnih.gov

This regulation occurs through competitive inhibition, where CoA competes with one of the enzyme's substrates, ATP, for binding to the active site. nih.gov Structural studies of the bacterial PanK (CoaA) have identified key amino acid residues within the binding pocket that are critical for this interaction. nih.gov Experiments in E. coli have demonstrated the physiological importance of this feedback loop; mutating these key residues renders the enzyme refractory to CoA inhibition, resulting in a significant increase in the intracellular concentration of CoA. nih.gov This mechanism ensures that the production of CoA is tightly coupled to the cell's metabolic state, preventing its over-accumulation when cellular levels are sufficient.

Influence of Extracellular Stimuli on Coenzyme A Levels

The intracellular concentration of Coenzyme A and its derivatives is not static but is dynamically regulated by a variety of extracellular stimuli, including nutrients, hormones, and conditions of cellular stress. nih.gov These signals can modulate both the synthesis and degradation of CoA to adapt the cell's metabolic machinery to its environment.

Cellular stress also impacts CoA homeostasis. Serum starvation and oxidative stress have been observed to strongly upregulate the assembly of the CoA biosynthetic complex, suggesting an increased need for CoA production under these conditions. mdpi.com This may be linked to the role of CoA in antioxidant responses, where it can protect protein cysteine residues from irreversible overoxidation through a process called protein CoAlation. ovid.com

| Stimulus | Effect on CoA Pathway | Metabolic Outcome | Reference |

|---|---|---|---|

| Excess Glucose / Insulin (B600854) | Downregulates enzyme assembly; CoA directed to cytosol | Stimulates fatty acid synthesis | wikipedia.orgmdpi.com |

| Starvation / Glucagon | Upregulates CoA synthesis | Promotes fatty acid oxidation for energy | wikipedia.orgnih.gov |

| Serum Starvation | Upregulates enzyme complex assembly | Increased CoA production | mdpi.com |

| Oxidative Stress | Upregulates enzyme complex assembly | Increased CoA for antioxidant defense (CoAlation) | mdpi.comovid.com |

Coenzyme A Degradation Pathways

The cellular pool of Coenzyme A is controlled not only by synthesis but also by tightly regulated degradation pathways. These pathways are distinct for intracellular and extracellular CoA and are crucial for recycling CoA precursors and maintaining metabolic flexibility. nih.govnih.gov

The degradation of CoA is a multi-step process involving specific hydrolases: nih.govresearchgate.net

Intracellular Degradation : This process occurs primarily within the mitochondria and peroxisomes. It is mediated by a family of enzymes known as Nudix (NUDT) hydrolases. nih.govnih.gov These enzymes are capable of hydrolyzing CoA and its various acyl-CoA thioesters to yield 3',5'-adenosine diphosphate (ADP) and 4'-phosphopantetheine (or its corresponding acylated form). nih.govresearchgate.net This mechanism allows for the precise regulation of subcellular CoA pools, directly influencing CoA-dependent metabolic reactions within these organelles. nih.gov

Extracellular Degradation : CoA present in the bloodstream, derived from dietary sources or released during cell damage, is degraded by a separate pathway. The initial steps involve ectonucleotide pyrophosphatases (ENPPs), which act as phosphodiesterases to break down CoA into 4'-phosphopantetheine. nih.govresearchgate.net Subsequently, phosphatases remove the phosphate group to yield pantetheine. researchgate.net The final step is catalyzed by pantetheinase enzymes (such as Vanin-1 or VNN1), which hydrolyze pantetheine into its two constituent components: pantothenate (vitamin B5) and cysteamine (B1669678). nih.govnih.gov

The pantothenate released during extracellular degradation is of significant physiological importance, as it becomes available for uptake by cells via transporters, thereby providing the essential precursor for the de novo synthesis of new CoA molecules. nih.govresearchgate.net

Alternative and Salvage Pathways for Intracellular Coenzyme A Acquisition

In addition to the primary de novo synthesis pathway, cells can acquire Coenzyme A through alternative or salvage pathways. These routes become particularly important when the de novo pathway is impaired or when specific intermediates are available from extracellular sources. wikipedia.org A salvage pathway, by definition, reclaims compounds from a degradation process to resynthesize a biological molecule. wikipedia.org

The degradation of extracellular CoA provides a key substrate for a major salvage pathway. As described previously, extracellular degradation yields 4'-phosphopantetheine and pantetheine. wikipedia.orgnih.gov 4'-phosphopantetheine is a stable molecule and a direct intermediate in the de novo pathway. wikipedia.org It can be taken up by the cell and directly converted into Coenzyme A through the sequential actions of the bifunctional COASY enzyme (PPAT and DPCK activities). wikipedia.org This pathway effectively bypasses the first three steps of de novo synthesis, allowing for the rapid replenishment of the intracellular CoA pool by "salvaging" the pantetheine moiety from degraded extracellular CoA. wikipedia.org This mechanism ensures that the pantothenate precursor does not become a limiting factor for maintaining cellular CoA levels. nih.gov

Exogenous Coenzyme A Uptake Mechanisms

The direct uptake of the entire Coenzyme A molecule from the extracellular environment is generally not a primary mechanism for sustaining intracellular CoA pools. Instead, cells typically rely on the uptake of its essential precursor, pantothenate (vitamin B5). nih.govproquest.com In eukaryotes, pantothenate is absorbed from the diet and distributed to various tissues. nih.gov

However, some organisms and specific cell types exhibit mechanisms to utilize external CoA or its derivatives. For instance, enzymes located on the plasma membrane can hydrolyze extracellular CoA and acyl-CoAs. nih.gov This process breaks down the larger molecules into more readily transportable precursors like 4'-phosphopantetheine, which can then be taken into the cell. wikipedia.orgnih.gov

In the context of parasitic organisms, the reliance on the host for nutrients can lead to specialized uptake mechanisms. Eukaryotic pathogens such as Giardia lamblia and Plasmodium falciparum show varying degrees of conservation in their CoA biosynthetic pathways, suggesting they have developed individual uptake mechanisms for different CoA precursors from their host environment. nih.govoup.comresearchgate.net For example, studies on Plasmodium have shown that while early steps of the canonical pathway starting from pantothenate are dispensable in blood stages, the later enzymes are essential, indicating the parasite salvages intermediates like 4'-phosphopantetheine or dephospho-CoA from the host. frontiersin.org

Utilization of Biosynthetic Precursors via Salvage Pathways

Salvage pathways are crucial for cellular economy, allowing organisms to recycle and utilize partially degraded coenzymes or their precursors from the environment. nih.gov In the context of Coenzyme A, these pathways provide an alternative to the full de novo synthesis from pantothenate.

A key intermediate in the CoA salvage pathway is 4'-phosphopantetheine. wikipedia.orgnih.gov Ectonucleotide pyrophosphatases (ENPPs) can degrade CoA to release 4'-phosphopantetheine, a stable molecule that can be re-utilized by the cell. wikipedia.org The enzymes phosphopantetheine adenylyltransferase (PPAT) and dephosphocoenzyme A kinase (DPCK) then convert this salvaged intermediate back into CoA. wikipedia.org

Research in the bacterium Bacillus subtilis has uncovered a novel salvage pathway that operates even without pantothenate synthesis. nih.gov This pathway involves the import of cysteinopantetheine, a previously unknown naturally occurring metabolite, via the cystine transport system TcyJKLMN. nih.gov This discovery highlights how bacteria can adapt their metabolism to acquire necessary CoA precursors from complex environments. nih.gov

Similarly, studies with the malaria parasite Plasmodium lophurae demonstrated that it can salvage CoA biosynthesis intermediates to survive when CoA is absent in its growth medium. frontiersin.org The parasite specifically utilized 4'-phosphopantetheine and dephospho-CoA, the substrates for the final two enzymes in the pathway, but not the precursors for earlier steps. frontiersin.org This indicates a clear reliance on salvaging late-stage intermediates from its host.

Evolutionary Conservation and Diversity of Coenzyme A Biosynthesis Across Domains of Life

Phylogenetic analyses suggest that the enzymes required for the initial steps of the pathway, specifically the synthesis of phosphopantothenate, were likely recruited independently in the bacterial and archaeal lineages through convergent evolution. nih.govoup.com In contrast, eukaryotes appear to have inherited the genes for synthesizing pantothenate from bacteria. nih.govoup.com

| Step | Enzyme Name | Abbreviation | Function |

|---|---|---|---|

| 1 | Pantothenate Kinase | PanK | Phosphorylates pantothenate to 4'-phosphopantothenate. wikipedia.org |

| 2 | Phosphopantothenoylcysteine Synthetase | PPCS | Adds cysteine to 4'-phosphopantothenate. oup.com |

| 3 | Phosphopantothenoylcysteine Decarboxylase | PPCDC | Decarboxylates the product of the previous step to form 4'-phosphopantetheine. oup.com |

| 4 | Phosphopantetheine Adenylyltransferase | PPAT | Adds an adenylyl group to 4'-phosphopantetheine. oup.com |

| 5 | Dephospho-CoA Kinase | DPCK | Phosphorylates dephospho-CoA to produce the final Coenzyme A. wikipedia.org |

Bacterial Coenzyme A Biosynthesis

In bacteria such as Escherichia coli, Coenzyme A is synthesized through a series of steps starting with the de novo synthesis of pantothenate from aspartate and a valine precursor. wikipedia.orgnih.gov The subsequent conversion of pantothenate to CoA follows the universal five-step pathway. oup.com The genes encoding these enzymes have been identified and are considered essential for the viability of bacteria like E. coli and Mycobacterium tuberculosis. oup.com

A notable feature in some bacteria, including E. coli, is the presence of bifunctional enzymes. For example, a single protein encoded by the coaBC gene catalyzes both the condensation with cysteine (PPCS activity) and the subsequent decarboxylation (PPCDC activity). oup.com The set of CoA pathway enzymes found in E. coli is widely conserved across bacteria, suggesting it represents the ancestral bacterial pathway. oup.com

Eukaryotic Coenzyme A Biosynthesis

Eukaryotic organisms, including humans and the malaria parasite Plasmodium, utilize a CoA biosynthesis pathway that is broadly conserved but has distinct features compared to the bacterial pathway. oup.comnih.govnih.gov Animals cannot synthesize pantothenate (vitamin B5) de novo and must obtain it from their diet. oup.com

Archaeal Coenzyme A Biosynthesis

The biosynthesis of CoA in archaea follows the same general topology as in the other domains, but it is characterized by unique enzymes for certain steps. nih.govoup.comresearchgate.net Through comparative genomics, researchers have reconstructed the archaeal pathway and identified strong candidates for archaeal pantothenate synthetase and pantothenate kinase that are evolutionarily unrelated to their bacterial and eukaryotic counterparts. nih.govoup.comresearchgate.net This suggests a case of convergent evolution, where different enzymes evolved to perform the same function. nih.gov

While all archaea appear to convert 4'-phosphopantothenate into CoA using enzymes (PPCS, PPCDC, PPAT, and DPCK) that are homologous to those in other domains, the synthesis of phosphopantothenate itself follows a different route. oup.com Interestingly, some non-methanogenic archaea possess homologues of bacterial enzymes for pantothenate synthesis, which were likely acquired through horizontal gene transfer from thermophilic bacteria. nih.govoup.comresearchgate.net

Plant Coenzyme A Biosynthesis

Plants, like bacteria, can synthesize pantothenate de novo. wikipedia.org The subsequent five-step pathway to convert pantothenate into CoA has been fully elucidated in plants such as Arabidopsis thaliana. nih.govnih.gov A key characteristic of the plant pathway is that each step is catalyzed by single, monofunctional enzymes. nih.gov

Enzymology and Mechanistic Investigations of Coenzyme a

General Roles of Coenzyme A in Enzymatic Reactions

Coenzyme A's versatility in enzymatic reactions stems from its unique chemical structure, particularly the presence of a reactive thiol group. nih.gov This allows it to participate in several key catalytic functions.

A primary and well-established role of Coenzyme A is to function as a carrier of acyl groups. wikipedia.orgbiocyclopedia.comgonzaga.edu It achieves this by forming a high-energy thioester bond with a carboxylic acid. biocyclopedia.com The resulting acyl-CoA molecule can then transport the acyl group between different enzymes within a metabolic pathway. biocyclopedia.comgonzaga.edu This carrier function is crucial for processes like fatty acid synthesis and oxidation, where acyl groups need to be shuttled between various catalytic sites. wikipedia.orggonzaga.edu For instance, in fatty acid synthesis, Coenzyme A is involved in linking to an acyl carrier protein (ACP), which then transports the growing fatty acid chain. libretexts.org

The formation of a thioester linkage with Coenzyme A significantly activates the attached acyl group. nih.govbiocyclopedia.com Specifically, the carbonyl group of the thioester is more susceptible to nucleophilic attack than the corresponding carboxylate. gonzaga.edu This activation is fundamental for many metabolic reactions. Furthermore, the thioester bond facilitates the removal of a proton from the alpha-carbon (the carbon atom adjacent to the carbonyl group), making it more acidic and thus more reactive. biocyclopedia.com This activation of the alpha-carbon is critical for condensation reactions, such as the Claisen condensation, where a new carbon-carbon bond is formed. ebi.ac.uknih.gov

The thioester bond in acyl-CoA is characterized by a high free energy of hydrolysis, making it an energy-rich linkage. ulab360.com This high group transfer potential is a key feature of Coenzyme A's function. nih.gov The energy released upon cleavage of the thioester bond can be used to drive otherwise unfavorable reactions forward. gonzaga.edu Compared to oxygen esters, thioesters are less stabilized by resonance, which contributes to the higher electrophilicity of the carbonyl carbon and the greater acidity of the α-protons. youtube.com This inherent reactivity makes thioesters, and by extension acyl-CoA molecules, potent acyl group donors in a multitude of biochemical transformations. nih.govwikipedia.org

Coenzyme A-Dependent Enzymes and Their Catalytic Mechanisms

A significant portion of cellular enzymes, estimated to be around 4%, utilize Coenzyme A or its thioester derivatives as substrates. wikipedia.org These enzymes are central to many critical metabolic pathways.

Coenzyme A is indispensable for central energy metabolism, particularly in the breakdown of carbohydrates and fats to produce ATP. imrpress.comwikipedia.org

The transition from glycolysis to the tricarboxylic acid (TCA) cycle is a critical juncture in cellular respiration, and it is here that Coenzyme A plays a pivotal role. The pyruvate (B1213749) dehydrogenase complex (PDC), a multi-enzyme complex, catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. wikipedia.orgnih.govnih.gov This reaction is irreversible and effectively commits the carbon atoms from glucose to either oxidation in the TCA cycle or to fatty acid synthesis. wikipedia.org

Pyruvate Dehydrogenase Complex (PDC) Reaction: Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺ pnas.org

The acetyl-CoA produced then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. wikipedia.orgproteopedia.orglibretexts.org This is the first and rate-limiting step of the TCA cycle. wikipedia.orgproteopedia.org

Citrate Synthase Reaction: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH wikipedia.org

The catalytic mechanism of citrate synthase involves an enolate intermediate of acetyl-CoA, which is formed by the abstraction of an alpha-proton by an active site residue, and then attacks the carbonyl carbon of oxaloacetate. ebi.ac.ukproteopedia.org

| Enzyme | Substrates | Products | Metabolic Pathway |

| Pyruvate Dehydrogenase Complex | Pyruvate, Coenzyme A, NAD⁺ | Acetyl-CoA, CO₂, NADH | Pyruvate Oxidation wikipedia.orgnih.gov |

| Citrate Synthase | Acetyl-CoA, Oxaloacetate, H₂O | Citrate, Coenzyme A | Tricarboxylic Acid Cycle wikipedia.orgproteopedia.org |

Enzymes in Central Energy Metabolism

Fatty Acid Oxidation (Beta-oxidation)

Coenzyme A (CoA) is fundamental to the catabolic process of fatty acid oxidation, also known as beta-oxidation. This multi-step process breaks down fatty acid molecules in the mitochondria to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgnih.gov The involvement of Coenzyme A begins with the activation of fatty acids and continues through the cyclical cleavage of the fatty acid chain.

The initial step, which occurs in the cytosol, is the activation of free fatty acids. wikipedia.org The enzyme long-chain-fatty-acid—CoA ligase catalyzes the reaction between a fatty acid and ATP to form a fatty acyl adenylate. This intermediate then reacts with a free coenzyme A molecule to produce a fatty acyl-CoA ester and AMP. wikipedia.org This "activated" fatty acid, now in the form of acyl-CoA, is transported into the mitochondrial matrix where beta-oxidation takes place. wikipedia.orgaatbio.com

Once inside the mitochondria, the acyl-CoA undergoes a four-step cycle that shortens the fatty acid chain by two carbons with each turn, releasing one molecule of acetyl-CoA. wikipedia.orgnih.gov

The four core reactions of the beta-oxidation cycle are:

Oxidation by FAD: An acyl-CoA dehydrogenase enzyme creates a double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA molecule. wikipedia.orgmdpi.com This reaction reduces FAD to FADH₂. wikipedia.org

Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the newly formed double bond, creating a hydroxyl group on the beta-carbon, which results in L-3-hydroxyacyl-CoA. wikipedia.orgnih.govyoutube.com

Oxidation by NAD+: The hydroxyl group on the L-3-hydroxyacyl-CoA is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.orgyoutube.com In this step, NAD+ is reduced to NADH. wikipedia.orgmdpi.com The product is β-ketoacyl-CoA. youtube.com

Thiolysis: The final step involves the enzyme β-keto-thiolase, which uses another molecule of Coenzyme A to cleave the β-ketoacyl-CoA. nih.govmdpi.com The thiol group of the incoming CoA molecule attacks the bond between the alpha and beta carbons, resulting in the release of a two-carbon acetyl-CoA molecule and an acyl-CoA molecule that is two carbons shorter. wikipedia.orgnih.gov

This shortened acyl-CoA then re-enters the cycle, which continues until the entire fatty acid chain is converted into acetyl-CoA units. wikipedia.org The final cycle produces two molecules of acetyl-CoA. wikipedia.org The acetyl-CoA generated is a primary substrate for the citric acid cycle, making fatty acid oxidation a major energy-yielding pathway. nih.gov

Carbohydrate Catabolism

Coenzyme A is a critical link between the breakdown of carbohydrates and the central energy-producing pathway of the cell, the citric acid cycle (also known as the Krebs cycle). wikipedia.orgnih.gov While not directly involved in glycolysis—the initial breakdown of glucose into pyruvate in the cytoplasm—CoA's derivative, acetyl-CoA, is the key molecule that carries the carbon atoms from pyruvate into the mitochondria for complete oxidation. lumenlearning.comwikipedia.orgwikipedia.org

The process begins after glycolysis produces pyruvate. lumenlearning.com For pyruvate to enter the next stage of catabolism, it is transported from the cytosol into the mitochondrial matrix. ncert.nic.in Here, it undergoes a crucial step known as the transition reaction or pyruvate decarboxylation. lumenlearning.com This reaction is catalyzed by a large multi-enzyme complex called the pyruvate dehydrogenase complex. ncert.nic.inwikipedia.org

The pyruvate dehydrogenase complex performs three key transformations:

It removes a carboxyl group from the three-carbon pyruvate, releasing it as a molecule of carbon dioxide (CO₂). wikipedia.org

The remaining two-carbon fragment is oxidized, and the electrons are transferred to NAD+ to form NADH. lumenlearning.comncert.nic.in

This two-carbon acetyl group is then attached to Coenzyme A via a high-energy thioester bond, forming acetyl-CoA. lumenlearning.comwikipedia.orgbris.ac.uk

This conversion of pyruvate to acetyl-CoA is an irreversible step in animals and serves as a major regulatory point in metabolism. ahajournals.org The resulting acetyl-CoA is the primary fuel for the citric acid cycle. wikipedia.orgwikipedia.org It delivers the acetyl group to the cycle by combining with a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. nih.govwikipedia.org This initiates a series of reactions that further oxidize the carbons, generating ATP, NADH, and FADH₂. wikipedia.orgwikipedia.org Therefore, Coenzyme A, in its acetylated form, is indispensable for channeling the products of carbohydrate breakdown into the main oxidative pathway for energy generation. nih.govbritannica.com

Amino Acid Degradation Pathways

Coenzyme A plays a vital role in the catabolism of certain amino acids, serving as an acceptor for acyl groups derived from their carbon skeletons. The degradation of many amino acids converges on the formation of acetyl-CoA or other thioester intermediates of CoA, which can then enter central metabolic pathways like the citric acid cycle. wikipedia.orgwikipedia.org

The ketogenic amino acids, in particular, are degraded to yield either acetyl-CoA or its precursor, acetoacetyl-CoA. libretexts.org This group includes leucine, lysine (B10760008), phenylalanine, tyrosine, tryptophan, and isoleucine. libretexts.org For example, the breakdown of leucine, an exclusively ketogenic amino acid, involves a series of reactions that ultimately produce acetyl-CoA and acetoacetate. wikipedia.org The degradation of the branched-chain amino acids—leucine, isoleucine, and valine—involves an oxidative decarboxylation step that converts them into their respective acyl-CoA derivatives (e.g., isovaleryl-CoA from leucine). wikipedia.org These acyl-CoA compounds are then further processed through various enzymatic steps, many of which involve CoA intermediates, to eventually yield acetyl-CoA or succinyl-CoA. libretexts.org

Other amino acids, while being glucogenic (meaning they can be converted to glucose), also see their degradation pathways intersect with CoA. Alanine, for instance, can be converted to pyruvate, which is then decarboxylated to form acetyl-CoA by the pyruvate dehydrogenase complex, directly linking its catabolism to CoA. ncert.nic.inlibretexts.org Similarly, threonine can be broken down into acetyl-CoA and glycine (B1666218). libretexts.org

By converting the carbon skeletons of these amino acids into acetyl-CoA, Coenzyme A facilitates their entry into the citric acid cycle for energy production or directs them toward the synthesis of ketone bodies, especially during periods of fasting or in specific metabolic states. nih.govwikipedia.org This function underscores CoA's central role in integrating protein catabolism with carbohydrate and lipid metabolism. wikipedia.orgbritannica.com

Enzymes in Anabolic and Biosynthetic Pathways

Coenzyme A and its thioester derivatives, such as acetyl-CoA, are not only central to catabolic, energy-yielding pathways but are also fundamental building blocks for a wide array of anabolic and biosynthetic processes. wikipedia.orgnih.gov These pathways are responsible for synthesizing essential molecules for the cell, including lipids, hormones, and other vital compounds. CoA's role is primarily to provide and activate acyl groups, particularly the two-carbon acetyl group from acetyl-CoA, for the construction of larger, more complex molecules. bris.ac.ukportlandpress.com

Fatty Acid Biosynthesis

Coenzyme A is a key player in fatty acid biosynthesis, the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. wikipedia.org This anabolic pathway occurs primarily in the cytoplasm of cells in the liver and adipose tissues. wikipedia.orgyoutube.com While beta-oxidation breaks down fatty acids into acetyl-CoA, fatty acid synthesis essentially reverses the process, but through a distinct set of enzymes and reactions. wikipedia.org

The primary source of carbon for the growing fatty acid chain is acetyl-CoA. youtube.com However, acetyl-CoA is mainly produced within the mitochondria (from carbohydrate and amino acid breakdown) and cannot directly cross the mitochondrial membrane into the cytosol where synthesis occurs. wikipedia.orgnih.gov To overcome this, acetyl-CoA is converted to citrate, which is transported to the cytosol and then cleaved by the enzyme ATP citrate lyase to regenerate cytosolic acetyl-CoA and oxaloacetate. wikipedia.orgwikipedia.org

The committed and rate-limiting step in fatty acid synthesis is the carboxylation of this cytosolic acetyl-CoA to form malonyl-CoA. wikipedia.orgyoutube.com This reaction is catalyzed by the enzyme acetyl-CoA carboxylase , which requires biotin (B1667282) as a cofactor. quizlet.comkhanacademy.org

The subsequent elongation of the fatty acid chain is carried out by a large multi-enzyme complex called fatty acid synthase (FAS) . youtube.comkhanacademy.org The process begins with the loading of an acetyl group from acetyl-CoA and a malonyl group from malonyl-CoA onto the acyl carrier protein (ACP) domain of the FAS complex. quizlet.com The ACP itself contains a phosphopantetheine group, which is derived from Coenzyme A. wikipedia.org

The synthesis proceeds through a four-step cycle that elongates the fatty acid chain by two carbons per cycle, using malonyl-CoA as the two-carbon donor and NADPH as the reducing agent. wikipedia.org The key condensation reaction involves the acetyl group (the initial primer) reacting with the malonyl group, with the release of a CO₂ molecule from the malonyl portion. youtube.com This cycle of condensation, reduction, dehydration, and another reduction is repeated until a 16-carbon fatty acid, palmitic acid, is formed. khanacademy.org At this point, the completed fatty acid is cleaved from the ACP.

Cholesterol and Steroid Hormone Synthesis

Coenzyme A, in its acetylated form (acetyl-CoA), serves as the exclusive carbon source for the de novo synthesis of cholesterol. libretexts.org This complex biosynthetic pathway, occurring primarily in the liver, is the foundation for producing not only cholesterol, an essential component of cell membranes, but also all steroid hormones. libretexts.orgbyjus.comyoutube.com

The synthesis begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. libretexts.orgbyjus.com A third molecule of acetyl-CoA then condenses with acetoacetyl-CoA in a reaction catalyzed by HMG-CoA synthase to produce the six-carbon intermediate, β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.orgbyjus.com

The subsequent conversion of HMG-CoA to mevalonate (B85504) is the committed, rate-limiting step of cholesterol biosynthesis. sigmaaldrich.comlumenlearning.com This reaction is catalyzed by the enzyme HMG-CoA reductase , which is a major target for regulation of cholesterol levels and the site of action for statin drugs. libretexts.orgnih.govvaia.com

Following the formation of mevalonate, a series of reactions involving phosphorylation, decarboxylation, and condensation leads to the formation of squalene. byjus.com Squalene then undergoes cyclization to form lanosterol, the first sterol in the pathway, which is subsequently converted through numerous steps into cholesterol. byjus.comsigmaaldrich.com

Cholesterol, once synthesized, can be esterified for storage or transport. This process is catalyzed by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) , which transfers a fatty acid from a fatty acyl-CoA molecule to cholesterol, forming a cholesterol ester. libretexts.orgwikipedia.orgnih.gov

Furthermore, cholesterol is the essential precursor for the synthesis of all classes of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex hormones (e.g., testosterone (B1683101) and estradiol). youtube.comoup.com The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, catalyzed by the enzyme P450 side-chain cleavage (desmolase). youtube.comyoutube.com From pregnenolone, a cascade of enzymatic reactions, involving various hydroxylases and dehydrogenases, produces the diverse array of steroid hormones. oup.comnih.gov

Heme Biosynthesis

While Coenzyme A's role in heme synthesis is less direct than in fatty acid or cholesterol synthesis, it is nonetheless crucial through its involvement in the citric acid cycle, which provides a key precursor. Heme, an iron-containing porphyrin, is the prosthetic group for proteins like hemoglobin, myoglobin, and the cytochromes.

The biosynthesis of heme begins with the condensation of glycine (an amino acid) and succinyl-CoA (a citric acid cycle intermediate). This reaction is catalyzed by the enzyme aminolevulinate synthase (ALA synthase) and is the rate-limiting step in the pathway. It results in the formation of δ-aminolevulinic acid (ALA).

Succinyl-CoA is a four-carbon molecule that is an integral part of the citric acid cycle. nih.gov It is formed from α-ketoglutarate in a reaction catalyzed by the α-ketoglutarate dehydrogenase complex, a process that requires Coenzyme A as a cofactor. The citric acid cycle itself is fueled by acetyl-CoA, highlighting the indirect but essential contribution of Coenzyme A to providing the substrates necessary for heme production. wikipedia.org By maintaining the pool of citric acid cycle intermediates, CoA ensures the availability of succinyl-CoA for the initiation of heme synthesis. nih.govportlandpress.com

Compound and Enzyme Table

| Name | Type | Function/Pathway |

| Coenzyme A (CoA) | Coenzyme | Central cofactor in metabolism, acyl group carrier. wikipedia.orgbritannica.com |

| Acetyl-CoA | Thioester | Delivers acetyl groups to the citric acid cycle and biosynthetic pathways. wikipedia.orgwikipedia.org |

| Acyl-CoA | Thioester | Activated form of a fatty acid. wikipedia.org |

| Malonyl-CoA | Thioester | Elongating block for fatty acid synthesis. wikipedia.org |

| Acetoacetyl-CoA | Thioester | Intermediate in cholesterol synthesis and ketone body metabolism. libretexts.org |

| HMG-CoA | Thioester | Precursor for cholesterol and ketone body synthesis. libretexts.orgsigmaaldrich.com |

| Succinyl-CoA | Thioester | Intermediate in the citric acid cycle and precursor for heme synthesis. nih.gov |

| Pyruvate | Keto Acid | End product of glycolysis, precursor to acetyl-CoA. lumenlearning.com |

| Citrate | Tricarboxylic Acid | First intermediate of the citric acid cycle; transports acetyl groups to cytosol. wikipedia.org |

| Cholesterol | Sterol | Membrane component and precursor to steroid hormones and bile acids. libretexts.orgyoutube.com |

| Pregnenolone | Steroid | Precursor to all other steroid hormones. youtube.com |

| Long-chain-fatty-acid—CoA ligase | Enzyme | Activates fatty acids for beta-oxidation. wikipedia.org |

| Acyl-CoA dehydrogenase | Enzyme | First step of beta-oxidation. wikipedia.org |

| Enoyl-CoA hydratase | Enzyme | Second step of beta-oxidation. wikipedia.org |

| 3-hydroxyacyl-CoA dehydrogenase | Enzyme | Third step of beta-oxidation. wikipedia.org |

| β-keto-thiolase | Enzyme | Final step of beta-oxidation, cleaves acetyl-CoA. nih.gov |

| Pyruvate dehydrogenase complex | Enzyme Complex | Converts pyruvate to acetyl-CoA. ncert.nic.inwikipedia.org |

| Acetyl-CoA carboxylase | Enzyme | Rate-limiting step in fatty acid synthesis. wikipedia.orgquizlet.com |

| Fatty acid synthase (FAS) | Enzyme Complex | Synthesizes fatty acids. youtube.comkhanacademy.org |

| ATP citrate lyase | Enzyme | Generates cytosolic acetyl-CoA. wikipedia.org |

| HMG-CoA synthase | Enzyme | Synthesizes HMG-CoA for cholesterol synthesis. libretexts.orgbyjus.com |

| HMG-CoA reductase | Enzyme | Rate-limiting step in cholesterol synthesis. libretexts.orglumenlearning.com |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Enzyme | Esterifies cholesterol for storage. libretexts.orgwikipedia.org |

| Aminolevulinate synthase (ALA synthase) | Enzyme | Rate-limiting step in heme synthesis. |

Neurotransmitter Synthesis (e.g., Acetylcholine)

Coenzyme A is fundamental to the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). ontosight.aiwikipedia.org The direct precursor for this process is acetyl-Coenzyme A (acetyl-CoA). wikipedia.orgjove.com In cholinergic neurons, the enzyme choline (B1196258) acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, resulting in the formation of acetylcholine and free Coenzyme A. wikipedia.orgyoutube.com

The synthesis process is understood to follow an ordered, sequential mechanism. acs.org Acetyl-CoA, which is primarily synthesized in the mitochondria from the oxidation of pyruvate, is transported into the cytoplasm. williams.edu It then binds to the ChAT enzyme, followed by the binding of choline to an adjacent site. williams.edunih.gov The enzyme facilitates the direct transfer of the acetyl group to choline. acs.orgnih.gov Once the reaction is complete, acetylcholine and Coenzyme A are released from the enzyme. williams.edu The presence of ChAT is the defining characteristic of a cholinergic neuron. wikipedia.orgnih.gov

Secondary Metabolite Production

Coenzyme A and its thioesters, particularly acetyl-CoA and malonyl-CoA, are critical building blocks in the biosynthesis of a vast array of secondary metabolites, including polyketides and terpenoids.

Polyketides: These compounds are synthesized through repeated Claisen condensations of small acyl-CoA precursors, a process that shares similarities with fatty acid synthesis. nih.gov Polyketide synthases (PKSs) catalyze these condensation reactions. nih.gov The process typically starts with a "starter unit" like acetyl-CoA or propionyl-CoA, followed by sequential additions of "extender units," most commonly malonyl-CoA. nih.govnih.gov The incorporation of malonyl-CoA involves a decarboxylative Claisen condensation, which adds a two-carbon unit to the growing polyketide chain. nih.gov The diversity of polyketides arises from variations in the starter and extender units used, as well as modifications to the polyketide backbone. nih.gov

Terpenoids: The biosynthesis of all terpenoids originates from two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). knepublishing.com One of the major pathways to synthesize these precursors is the mevalonate (MVA) pathway, which begins with acetyl-CoA. knepublishing.comyoutube.com A series of enzymatic reactions converts acetyl-CoA into IPP and DMAPP, which are then used to build larger molecules like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). knepublishing.com These larger precursors are then cyclized and rearranged by terpene synthase enzymes to create the vast diversity of terpenoid structures. knepublishing.com

Coenzyme A Thioester-Utilizing Enzymes

The high-energy thioester bond in molecules like acetyl-CoA makes them potent acyl group donors in a variety of enzymatic reactions, including Claisen condensations and retro-Claisen cleavages.

Claisen Condensation Reactions

Enzyme-catalyzed Claisen condensations are fundamental to carbon-carbon bond formation in numerous metabolic pathways. nih.gov In these reactions, an enolate attacks a thioester, leading to a new, larger molecule. libretexts.org

A prime example is the first step of the citric acid cycle, catalyzed by citrate synthase. wikipedia.orgebi.ac.uk This enzyme facilitates the condensation of a two-carbon acetate (B1210297) residue from acetyl-CoA with the four-carbon molecule oxaloacetate to form the six-carbon citrate. wikipedia.orgontosight.ai The mechanism involves an aspartate residue in the enzyme's active site deprotonating the alpha-carbon of acetyl-CoA to form an enol intermediate, which then attacks the carbonyl carbon of oxaloacetate. wikipedia.orgproteopedia.orglibretexts.org

Thiolase enzymes also catalyze Claisen condensations, particularly in biosynthetic pathways like fatty acid synthesis. annualreviews.orgebi.ac.uk These enzymes facilitate the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a key intermediate in various metabolic routes. ebi.ac.uk

Retro-Claisen Cleavage Reactions

The reverse of the Claisen condensation, a retro-Claisen cleavage, is equally important in metabolism, particularly in catabolic pathways. This reaction involves the cleavage of a carbon-carbon bond. libretexts.org

The final step of fatty acid β-oxidation is a classic example of a retro-Claisen reaction catalyzed by the enzyme β-ketothiolase (also known as thiolase). wikipedia.orgnih.gov In this reaction, a 3-ketoacyl-CoA molecule is cleaved by the attack of a free Coenzyme A molecule. nih.gov This breaks the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter. libretexts.org This process is repeated until the entire fatty acid chain is converted into acetyl-CoA units.

Coenzyme A in Post-Translational Modifications

Beyond its role in intermediary metabolism, Coenzyme A, through its derivative acetyl-CoA, is a crucial substrate for post-translational modifications that regulate protein function.

Protein Acetylation (Histone and Non-Histone Proteins)

Protein acetylation is a vital and widespread post-translational modification where an acetyl group is added to a lysine residue on a protein. wikipedia.orgwikipedia.org The universal donor for this acetyl group is acetyl-CoA. wikipedia.orgnih.gov This modification is catalyzed by a class of enzymes known as lysine acetyltransferases (KATs), previously often referred to as histone acetyltransferases (HATs). nih.govcornell.edu

Histone Acetylation: The acetylation of lysine residues on the N-terminal tails of histone proteins is a key epigenetic mechanism for regulating gene expression. wikipedia.orgcatalysis.blog The addition of an acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between the histone and the negatively charged DNA backbone. wikipedia.orgcatalysis.blog This leads to a more relaxed chromatin structure, known as euchromatin, which allows transcription factors and other regulatory proteins better access to the DNA, generally resulting in increased gene transcription. wikipedia.org This process is dynamic and reversible, with histone deacetylases (HDACs) removing the acetyl groups. wikipedia.org

Non-Histone Protein Acetylation: The role of acetylation extends far beyond histones, with thousands of non-histone proteins being targets for this modification. nih.govnih.gov Acetylation can affect the function of these proteins in various ways, including altering their enzymatic activity, stability, and protein-protein interactions. wikipedia.orgnih.gov Many enzymes involved in central metabolism are themselves regulated by acetylation, creating a direct link between the cell's metabolic state (reflected in acetyl-CoA levels) and the regulation of metabolic pathways. nih.govresearchgate.net Furthermore, transcription factors and cytoskeletal proteins are also subject to acetylation, highlighting the broad impact of this modification on cellular processes like cell growth, mitosis, and apoptosis. wikipedia.orgwikipedia.org

Protein CoAlation and Redox Regulation

A significant, relatively recently discovered function of Coenzyme A is its role in redox regulation through a process called protein CoAlation. nih.govresearchgate.net This post-translational modification involves the covalent attachment of CoA to cysteine residues of proteins via a disulfide bond (S-thiolation). nih.govresearchgate.net

Induction and Reversibility:

Protein CoAlation is induced in mammalian cells and tissues in response to oxidative and metabolic stress. nih.govresearchgate.net The formation of the CoA-protein disulfide bond is a reversible process, suggesting a dynamic regulatory mechanism. nih.govresearchgate.net This reversibility allows cells to respond to fluctuating redox conditions and protect vital proteins from irreversible damage.

Mechanism and Consequences:

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of protein cysteine thiols. CoAlation protects these reactive cysteines from irreversible oxidation. nih.govovid.com The covalent attachment of the bulky CoA molecule can alter the protein's molecular mass, charge, and conformation, thereby modulating its activity. nih.govovid.com Studies have identified a wide range of cellular proteins that undergo CoAlation, including key metabolic enzymes, indicating the widespread nature of this regulatory mechanism. nih.govresearchgate.net

Research Findings:

The development of specific anti-CoA monoclonal antibodies and mass spectrometry techniques has enabled the identification and study of CoAlated proteins. nih.govovid.com

Over 1000 CoAlated proteins have been identified in both prokaryotic and eukaryotic cells, highlighting the broad scope of this modification. ovid.com

In vitro and in vivo studies have demonstrated that CoAlation can either inhibit or activate target proteins, showcasing its role as a modulator of protein function. nih.govresearchgate.net

The process is not limited to mammals and has been observed in various organisms, including bacteria, yeast, and algae. ovid.com

Table 1: Key Aspects of Protein CoAlation

| Feature | Description | References |

|---|---|---|

| Modification | Covalent attachment of Coenzyme A to protein cysteine residues. | nih.govresearchgate.net |

| Inducers | Oxidative and metabolic stress. | nih.govnih.gov |

| Function | Protects cysteine thiols from irreversible oxidation; modulates protein activity. | nih.govovid.com |

| Reversibility | The modification is reversible, allowing for dynamic regulation. | nih.govresearchgate.net |

| Prevalence | Widespread across prokaryotic and eukaryotic organisms. | ovid.com |

Other Acylations (e.g., Palmitoylation, Pantetheinylation)

Coenzyme A and its thioester derivatives are central to various acylation reactions beyond CoAlation. These modifications involve the transfer of an acyl group from a CoA thioester to a protein.

Palmitoylation:

S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to cysteine residues of proteins via a thioester linkage. nih.gov Palmitoyl-CoA serves as the primary donor for this reaction. nih.gov This modification is crucial for protein trafficking, stability, and localization to specific membrane domains. nih.govyoutube.com The process is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which often follow a "ping-pong" mechanism involving an auto-acylated enzyme intermediate. nih.gov

Pantetheinylation:

Pantetheinylation is the transfer of the 4'-phosphopantetheine (B1211885) moiety from Coenzyme A to a serine residue of an acyl carrier protein (ACP) or other specific proteins. nih.govnih.gov This modification is essential for the function of ACPs in fatty acid synthesis and polyketide synthesis, as the phosphopantetheinyl arm acts as a flexible tether to carry growing acyl chains. wikipedia.orgnih.gov The enzyme responsible for this transfer is a phosphopantetheinyl transferase. nih.gov

Other Acylations:

Coenzyme A thioesters, such as acetyl-CoA and succinyl-CoA, are donors for a wide range of lysine acylation modifications. nih.gov These modifications, including acetylation, succinylation, and glutarylation, neutralize the positive charge of lysine residues and can significantly impact protein function. nih.gov In mitochondria, a considerable portion of this acylation is non-enzymatic, with the proximity of lysine residues to CoA-binding pockets increasing their likelihood of being acylated. nih.govbiorxiv.org Free Coenzyme A can act as a competitive inhibitor of this process by occupying the binding site. nih.govbiorxiv.org

Table 2: Comparison of Acylation Types Involving Coenzyme A

| Acylation Type | Acyl Group Donor | Target Residue | Key Function | References |

|---|---|---|---|---|

| CoAlation | Coenzyme A | Cysteine | Redox regulation, protein protection | nih.govnih.gov |

| Palmitoylation | Palmitoyl-CoA | Cysteine | Protein trafficking, membrane localization | nih.govyoutube.com |

| Pantetheinylation | Coenzyme A | Serine | Carrier for acyl groups in biosynthesis | nih.govnih.gov |

| Lysine Acylation | Acetyl-CoA, Succinyl-CoA, etc. | Lysine | Regulation of protein function, gene expression | nih.govbiorxiv.org |

Coenzyme A in Gene Expression and Epigenetic Regulation

Coenzyme A, particularly in the form of its thioester derivative acetyl-CoA, plays a critical role in linking cellular metabolism with gene expression and epigenetic regulation. nih.govmdpi.com

Histone Acetylation:

Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification associated with transcriptional activation. mdpi.comwikipedia.org Histone acetyltransferases (HATs) catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. nih.govnih.gov This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is accessible to the transcriptional machinery. nih.govnih.gov

Metabolic Control of Gene Expression:

The cellular concentration of acetyl-CoA, which reflects the metabolic state of the cell, directly influences the activity of HATs and thereby global levels of histone acetylation. nih.govmdpi.com For instance, high glucose availability can lead to increased acetyl-CoA production and, consequently, elevated histone acetylation. mdpi.comrupress.org This provides a direct mechanism for the cell to adjust its gene expression programs in response to its metabolic status. mdpi.comrupress.org

Nuclear Acetyl-CoA Production:

While much of the cell's acetyl-CoA is produced in the mitochondria, dedicated pathways exist to generate a nuclear pool of acetyl-CoA specifically for histone acetylation. nih.govpnas.org Enzymes such as ATP-citrate lyase (ACLY) and acetyl-CoA synthetase (ACSS2) are found in the nucleus and contribute to this local production, directly linking metabolic pathways to chromatin regulation. nih.govpnas.orgnih.gov The regulation of these enzymes provides another layer of control over gene expression. For example, tumor necrosis factor (TNF) can inhibit the accumulation of acetyl-CoA carboxylase mRNA, an enzyme involved in acetyl-CoA metabolism, thereby influencing gene expression during preadipocyte differentiation. nih.gov

Research Findings:

The level of acetyl-CoA in the nucleocytosol and mitochondria regulates protein acetylation within those compartments. nih.gov

Inactivation of nuclear acetyl-CoA synthesis enzymes leads to rapid histone deacetylation and transcriptional defects. nih.gov

The availability of nuclear acetyl-CoA can regulate gene expression by controlling the levels of histone acetylation at specific genes. nih.gov

Metabolic alterations that affect the chromatin landscape can determine the sensitivity of cells to perturbations in gene expression networks. rupress.org

Analytical Methodologies for Coenzyme a and Acyl Coenzyme a Species

Challenges in Coenzyme A and Acyl-Coenzyme A Analysis

The quantification of Coenzyme A and its various acyl esters from biological matrices is inherently challenging due to several factors. These compounds are often present at very low intracellular concentrations, making detection difficult. nih.govmdpi.com Their chemical structure, particularly the reactive thioester bond in acyl-CoAs, makes them susceptible to degradation. researchgate.net A significant challenge arises from the vast number of different acyl-CoA species, many of which are isomers with identical masses and similar physicochemical properties, complicating their separation and distinct quantification. nih.govnih.gov

Furthermore, the Coenzyme A molecule is highly polar due to its three phosphate (B84403) groups, which results in poor retention and peak shape on standard reversed-phase chromatographic columns. nih.gov Biological samples are complex mixtures, and matrix effects can interfere with accurate quantification. nih.gov Consequently, sample preparation, including the rapid quenching of metabolic activity, is a critical step to ensure that the measured levels reflect the true endogenous state of the acyl-CoA pool. mdpi.com

Chromatographic Techniques for Coenzyme A Compound Separation

Chromatography is the cornerstone of CoA analysis, providing the necessary separation of these complex molecules from biological samples prior to detection.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of CoA and its derivatives. mdpi.com Methods typically employ a reversed-phase C18 column for separation. mdpi.comnih.govresearchgate.net Detection is commonly achieved using a UV detector set to a wavelength of 254 nm or 260 nm, which corresponds to the maximum absorbance of the adenine (B156593) moiety within the CoA structure. nih.govresearchgate.net This approach allows for the simultaneous determination of CoA, acetyl-CoA, and other short-chain acyl-CoAs in a single analytical run. mdpi.comnih.gov While robust, HPLC with UV detection can be limited by its sensitivity compared to mass spectrometry-based methods, with limits of detection typically falling within the picomole range. researchgate.netmdpi.com

Below is a table summarizing typical conditions for HPLC analysis of Coenzyme A species.

| Parameter | Condition | Source(s) |

| Column | Reversed-Phase C18 | mdpi.comnih.govresearchgate.net |

| Mobile Phase | Aqueous phosphate or pyrophosphate buffer with an organic modifier (e.g., methanol, acetonitrile) | mdpi.comnih.govresearchgate.net |

| Detection | UV Absorbance at 254 nm or 260 nm | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | mdpi.comresearchgate.net |

| Column Temp. | 30 °C | mdpi.com |

This table presents a generalized summary of common HPLC parameters. Specific applications may utilize different conditions based on the sample matrix and target analytes.

To overcome the challenges of retaining highly polar molecules like CoA on standard reverse-phase columns, Ion-Pairing Reverse-Phase HPLC (IP-RP-HPLC) is employed. nih.govbitesizebio.com This technique involves the addition of an ion-pairing reagent, such as a long-chain alkylamine (e.g., tetrabutylammonium), to the mobile phase. bitesizebio.comlcms.cz The hydrophobic portion of the reagent adsorbs to the C18 stationary phase, while its charged headgroup is exposed. This effectively creates a charged surface that can interact with the negatively charged phosphate groups of the CoA molecule, thereby increasing its retention and improving chromatographic separation. nih.gov The pH of the mobile phase is a critical parameter in this method, as it influences the charge states of both the analytes and the ion-pairing agent. bitesizebio.com IP-RP-HPLC is particularly effective for resolving complex mixtures of nucleotides and their derivatives. bitesizebio.comnih.gov

Gas Chromatography (GC) is not a suitable method for the direct analysis of intact Coenzyme A or its acyl derivatives. The large size, low volatility, and thermal instability of these molecules prevent them from being analyzed directly by GC. Indirect analysis is possible but requires chemical derivatization. This typically involves the hydrolysis of the thioester bond to release the acyl group as a free fatty acid, which is then converted into a more volatile ester form for GC analysis. This approach is therefore limited to quantifying the acyl portion of the molecule, not the intact acyl-CoA.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of CoA compounds, making it the gold standard for quantitative metabolomics.